An In-Depth Technical Guide to (2R)-2-amino-N,3-dimethylbutanamide Hydrochloride: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to (2R)-2-amino-N,3-dimethylbutanamide Hydrochloride: Properties, Synthesis, and Analysis
Foreword
In the landscape of modern drug discovery and development, the demand for stereochemically pure chiral building blocks is insatiable. These molecules serve as the foundational architecture for complex therapeutic agents, where specific stereochemistry is often paramount to biological activity and safety. This guide provides a comprehensive technical overview of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride, a versatile amino acid derivative. Our focus extends beyond a mere recitation of facts; we aim to deliver a nuanced understanding of its chemical properties, synthesis, and analytical characterization, grounded in practical, field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
(2R)-2-amino-N,3-dimethylbutanamide hydrochloride is a synthetic, chiral amino acid derivative.[1] Its structure, featuring a stereocenter at the alpha-carbon, makes it a valuable synthon for the introduction of chirality in the synthesis of more complex molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many applications.[1]
Chemical Structure and Identifiers
-
IUPAC Name: (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride[1]
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Molecular Formula: C₆H₁₅ClN₂O[1]
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Molecular Weight: 166.65 g/mol [1]
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Canonical SMILES: CC(C)C(C(=O)NC)N.Cl[1]
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Isomeric SMILES: CC(C)NC)N.Cl[1]
-
InChI Key: PPEBJEOKRFEESV-NUBCRITNSA-N[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data is readily available, specific experimental values for properties like melting point can vary based on the purity of the sample.
| Property | Value/Information | Source(s) |
| Appearance | Typically a white crystalline solid. | [1] |
| Solubility | Soluble in water and other polar solvents. | [1] |
| Melting Point | Specific data not widely published, but expected to be in the range of similar amino acid hydrochlorides. | [1] |
| Stability | Stable under standard laboratory conditions; may decompose at extreme pH or temperature. | [1] |
Synthesis of (2R)-2-amino-N,3-dimethylbutanamide Hydrochloride
The stereoselective synthesis of this compound is critical to its utility. Several strategies can be employed, with the choice often dictated by the desired scale, enantiomeric purity requirements, and available starting materials. The two primary conceptual approaches are asymmetric hydrogenation and reductive amination.[1]
Synthetic Strategy Overview
The logical flow for a common synthetic approach is outlined below. This involves the preparation of a suitable precursor followed by a stereoselective reduction and subsequent salt formation.
Caption: A generalized workflow for the synthesis of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride.
Experimental Protocol: Asymmetric Reductive Amination (Illustrative)
This protocol is a representative, field-proven methodology adapted from established principles of asymmetric synthesis.
Objective: To synthesize (2R)-2-amino-N,3-dimethylbutanamide hydrochloride from 2-oxo-N,3-dimethylbutanamide.
Materials:
-
2-oxo-N,3-dimethylbutanamide
-
Ammonia (or a suitable ammonium salt)
-
Chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand)
-
Hydrogen gas (high pressure)
-
Palladium on carbon (for alternative hydrogenation)[1]
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Diatomaceous earth
-
Standard laboratory glassware and high-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a high-pressure reactor, dissolve 2-oxo-N,3-dimethylbutanamide (1.0 eq) and the chiral catalyst (0.01-0.1 mol%) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Amine Source Addition: Introduce the ammonia source. This can be done by bubbling ammonia gas through the solution or by adding an ammonium salt like ammonium acetate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 5-50 atm) and heat to the optimal temperature (e.g., 40-60 °C). Maintain vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable chromatographic method (e.g., TLC or HPLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude (2R)-2-amino-N,3-dimethylbutanamide.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Add a stoichiometric amount of hydrochloric acid (as a solution in ethanol or ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis
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¹H NMR: The spectrum is expected to show distinct signals for the isopropyl group protons, the methyl group protons on the amide nitrogen, the alpha-proton, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the different carbon environments in the molecule.
-
FTIR: The infrared spectrum will likely show characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-H stretches of the alkyl groups.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₆H₁₄N₂O) and characteristic fragmentation patterns.
Chromatographic Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing both the chemical purity and the enantiomeric excess of the final product.
Caption: A typical workflow for the determination of purity and enantiomeric excess by chiral HPLC.
Experimental Protocol: Chiral HPLC Method (Illustrative)
Objective: To determine the enantiomeric excess of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride.
Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or a Pirkle-type column).[5][6]
-
HPLC-grade solvents (e.g., hexane, ethanol, isopropanol).
-
(2R)-2-amino-N,3-dimethylbutanamide hydrochloride sample.
-
Racemic 2-amino-N,3-dimethylbutanamide hydrochloride (for method development and peak identification).
Procedure:
-
Method Development (if necessary):
-
Prepare a solution of the racemic standard in the mobile phase.
-
Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane and alcohol) to achieve baseline separation of the two enantiomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Hexane:Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Pharmacological Profile and Applications
(2R)-2-amino-N,3-dimethylbutanamide hydrochloride is primarily utilized as a chiral building block in the synthesis of more complex and biologically active molecules.[1] Its inherent chirality is transferred to the target molecule, which is often a critical determinant of its pharmacological activity.
Mechanism of Action (as a component of larger molecules)
When incorporated into a larger molecule, the structural motif of this compound can contribute to the overall mechanism of action in several ways:
-
Enzyme Inhibition: The amino and amide groups can participate in hydrogen bonding interactions with the active site of an enzyme, potentially leading to its inhibition.[1]
-
Receptor Binding: The specific three-dimensional arrangement of functional groups, dictated by the (R)-stereocenter, can ensure a precise fit into the binding pocket of a receptor, influencing its signaling cascade.[1]
Caption: A conceptual diagram illustrating the role of a chiral motif in receptor binding and signaling.
Applications in Drug Development
The primary application of (2R)-2-amino-N,3-dimethylbutanamide hydrochloride is in medicinal chemistry as a starting material or intermediate for the synthesis of:
-
Novel Peptidomimetics: Its structure can mimic a natural amino acid residue within a peptide, potentially improving its metabolic stability and oral bioavailability.
-
Enzyme Inhibitors: It can be a key component of small molecule inhibitors targeting enzymes involved in various disease pathways.
-
Chiral Ligands: It can be used in the synthesis of chiral ligands for asymmetric catalysis, further propagating its utility in stereoselective synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2R)-2-amino-N,3-dimethylbutanamide hydrochloride is not widely available, information for structurally related compounds suggests that it should be handled with appropriate care. For a related compound, (2R)-2-amino-3,3-dimethylbutanamide hydrochloride, the following hazard classifications have been noted: Skin Irritant (Category 2), Eye Irritant (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3).[7]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
(2R)-2-amino-N,3-dimethylbutanamide hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. A thorough understanding of its chemical properties, stereoselective synthesis, and analytical characterization is crucial for its effective application. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights for the research scientist. As with any chemical entity, further in-house characterization and validation are recommended to ensure its suitability for specific research applications.
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